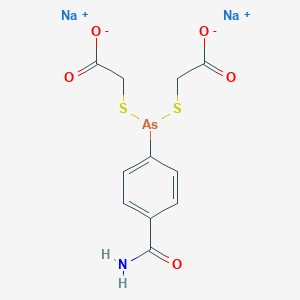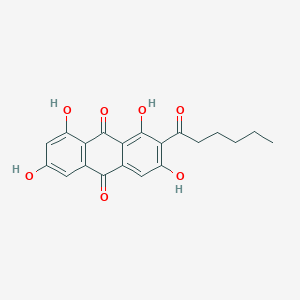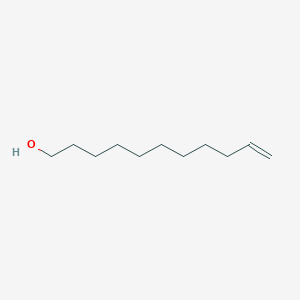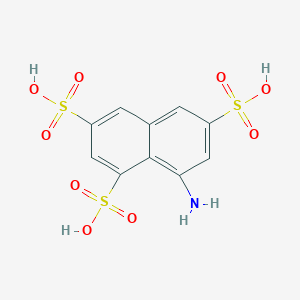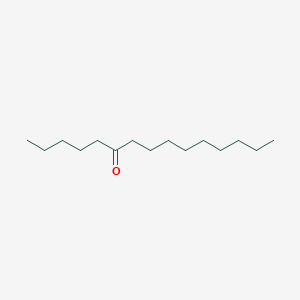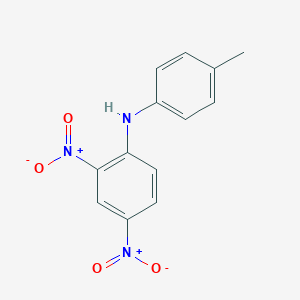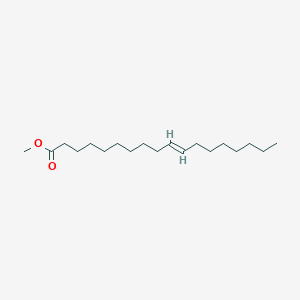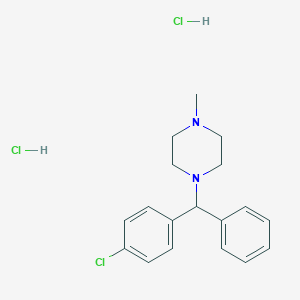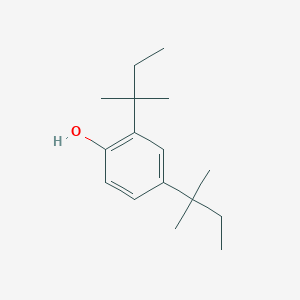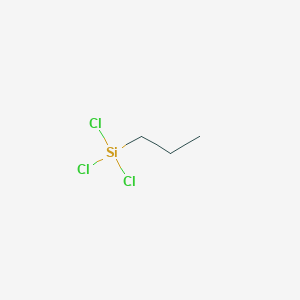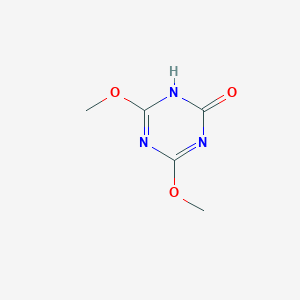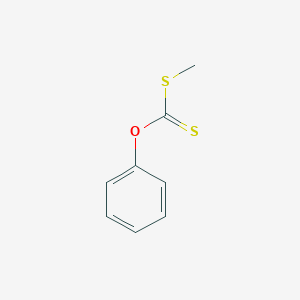
O-Phenyl methylsulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Phenyl methylsulfanylmethanethioate, also known as PMST, is a chemical compound that has gained attention due to its potential application in scientific research. PMST belongs to the class of thiol reagents, which are widely used in various fields such as biochemistry, pharmacology, and organic synthesis.
Mecanismo De Acción
O-Phenyl methylsulfanylmethanethioate reacts with thiol groups in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of O-Phenyl methylsulfanylmethanethioate and the sulfur atom of the thiol group. This reaction leads to the modification of the thiol group and can affect protein function and stability. The mechanism of action of O-Phenyl methylsulfanylmethanethioate is shown below:
Efectos Bioquímicos Y Fisiológicos
O-Phenyl methylsulfanylmethanethioate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and glutathione S-transferases. O-Phenyl methylsulfanylmethanethioate has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways. In addition, O-Phenyl methylsulfanylmethanethioate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments. It is a highly selective reagent that can selectively modify thiol groups in proteins and peptides. It is also easy to use and readily available. However, O-Phenyl methylsulfanylmethanethioate has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, O-Phenyl methylsulfanylmethanethioate may not be suitable for all types of proteins and peptides, and its use should be carefully evaluated on a case-by-case basis.
Direcciones Futuras
There are several future directions for the use of O-Phenyl methylsulfanylmethanethioate in scientific research. One area of interest is the development of new methods for the selective modification of thiol groups in proteins and peptides. This could involve the development of new reagents or the optimization of existing reagents such as O-Phenyl methylsulfanylmethanethioate. Another area of interest is the application of O-Phenyl methylsulfanylmethanethioate in the identification of new drug targets. O-Phenyl methylsulfanylmethanethioate has been used to identify potential drug targets in various diseases, and further research in this area could lead to the development of new therapies. Finally, the use of O-Phenyl methylsulfanylmethanethioate in the study of protein-protein interactions and signaling pathways is an area of active research, and further studies in this area could lead to a better understanding of protein function and disease mechanisms.
Conclusion
O-Phenyl methylsulfanylmethanethioate is a chemical compound that has gained attention due to its potential application in scientific research. O-Phenyl methylsulfanylmethanethioate is a highly selective reagent that can selectively modify thiol groups in proteins and peptides, and it has been used to study the structure and function of various proteins, identify potential drug targets, and study protein-protein interactions and signaling pathways. O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments, but its effects on protein function and stability can be difficult to predict. Future research in the development of new methods for the selective modification of thiol groups in proteins and peptides, the identification of new drug targets, and the study of protein-protein interactions and signaling pathways could lead to new therapies and a better understanding of disease mechanisms.
Métodos De Síntesis
O-Phenyl methylsulfanylmethanethioate can be synthesized by the reaction of phenylmethylsulfonyl chloride with sodium hydrosulfide in the presence of a catalyst such as copper(I) iodide. The reaction yields O-Phenyl methylsulfanylmethanethioate as a white crystalline solid with a melting point of 98-100°C. The chemical structure of O-Phenyl methylsulfanylmethanethioate is shown below:
Aplicaciones Científicas De Investigación
O-Phenyl methylsulfanylmethanethioate has been widely used in scientific research due to its ability to selectively modify thiol groups in proteins and peptides. Thiol groups play a crucial role in protein function and structure, and their modification can lead to changes in protein activity and stability. O-Phenyl methylsulfanylmethanethioate has been used to study the structure and function of various proteins, including enzymes, antibodies, and receptors. O-Phenyl methylsulfanylmethanethioate has also been used as a tool to study protein-protein interactions and to identify potential drug targets.
Propiedades
Número CAS |
13509-30-3 |
|---|---|
Nombre del producto |
O-Phenyl methylsulfanylmethanethioate |
Fórmula molecular |
C8H8OS2 |
Peso molecular |
184.3 g/mol |
Nombre IUPAC |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
SMILES canónico |
CSC(=S)OC1=CC=CC=C1 |
Sinónimos |
Dithiocarbonic acid O-phenyl S-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

